molecular formula C16H12ClFN4O B11460247 6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol

6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11460247
M. Wt: 330.74 g/mol
InChI Key: HZBRIANRYSKJJR-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 4-chlorobenzyl group and a 3-fluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution Reactions: The introduction of the 4-chlorobenzyl and 3-fluorophenylamino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of suitable solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorobenzyl)-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5-ol
  • 6-(4-Methylbenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol
  • 6-(4-Chlorobenzyl)-3-[(3-methylphenyl)amino]-1,2,4-triazin-5-ol

Uniqueness

6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol is unique due to the specific combination of the 4-chlorobenzyl and 3-fluorophenylamino groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12ClFN4O

Molecular Weight

330.74 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(3-fluoroanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H12ClFN4O/c17-11-6-4-10(5-7-11)8-14-15(23)20-16(22-21-14)19-13-3-1-2-12(18)9-13/h1-7,9H,8H2,(H2,19,20,22,23)

InChI Key

HZBRIANRYSKJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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